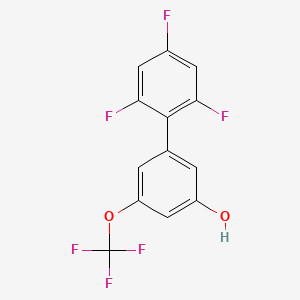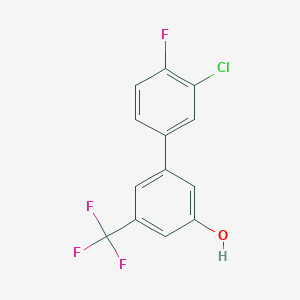
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95% (5-TBMF) is a synthetic organic compound commonly used in various scientific research applications. It is a highly reactive compound that has been used in the synthesis of other organic compounds and as a catalyst in organic reactions. 5-TBMF is also known as 4-t-Butyl-3-trifluoromethylphenol and has the chemical formula C10H11F3O. This compound has a wide range of applications in the scientific community and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
5-TBMF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. It has also been used as a catalyst in organic reactions. In addition, 5-TBMF has been used in the synthesis of polymers and surfactants. Furthermore, it has been used in the synthesis of nanomaterials and has been studied for its potential applications in nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-TBMF is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by promoting the formation of reactive intermediates. It is also believed to be involved in the formation of polymers and surfactants, which are important in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TBMF have not been studied extensively. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-TBMF has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Furthermore, it is a relatively stable compound, which makes it easy to store and handle in the laboratory.
However, there are some limitations to using 5-TBMF in laboratory experiments. For example, it is a highly reactive compound, which can cause unwanted side reactions. It is also a relatively volatile compound, which can make it difficult to handle in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of 5-TBMF in scientific research. It could be used in the synthesis of new drugs and other biologically active molecules. It could also be used as a catalyst in the synthesis of polymers and surfactants. Furthermore, it could be used in the synthesis of nanomaterials and studied for its potential applications in nanotechnology. Finally, it could be studied further to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
5-TBMF is synthesized using a two-step process. The first step involves the reaction of 4-t-butylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction results in the formation of the intermediate 4-t-butyl-3-trifluoromethanesulfonate, which is then hydrolyzed in the second step to form the desired product 5-TBMF. This method has been found to be highly efficient and is widely used in the synthesis of 5-TBMF.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17(18,19)20)10-15(21)9-12/h4-10,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVXEWYBAKNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686650 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-T-Butylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-71-3 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)